molecular formula Si2V B079462 Vanadium silicide (VSi2) CAS No. 12039-87-1

Vanadium silicide (VSi2)

カタログ番号 B079462
CAS番号: 12039-87-1
分子量: 107.11 g/mol
InChIキー: LUWOVYQXZRKECH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

Vanadium silicide can be synthesized using different methods. A notable approach is the field-activated combustion synthesis technique. This method can achieve self-sustaining combustion reactions for VSi2 synthesis under specific electric field conditions. Various phases of vanadium silicide, including VSi2 and V5Si3, can be formed depending on the composition and electric field strength used in the synthesis process (Maglia et al., 2001).

Molecular Structure Analysis

The molecular structure of vanadium silicide varies depending on the synthesis method and conditions. In the case of VSi2, the structure typically features vanadium and silicon in a specific stoichiometric ratio. Structural analysis using techniques like X-ray diffraction (XRD) and electron microscopy can provide insights into the arrangement of atoms in the compound (Tu et al., 1973).

Chemical Reactions and Properties

Vanadium silicide undergoes various chemical reactions depending on the environmental conditions and the presence of other elements or compounds. These reactions can lead to the formation of different phases and compounds, such as V3Si and V5Si3, especially under high-temperature conditions (Tu et al., 1973).

Physical Properties Analysis

The physical properties of vanadium silicide, such as its crystal structure, density, and melting point, are significant for its applications. These properties are influenced by the synthesis method and conditions. The compound exhibits notable high-temperature stability and electrical conductivity, making it suitable for electronic applications (Maglia et al., 2001).

Chemical Properties Analysis

Chemically, vanadium silicide is characterized by its reactivity with other elements and compounds. Its interaction with oxygen, for example, is critical in determining its oxidation behavior and suitability for high-temperature applications. The formation of oxide layers on the surface of vanadium silicide can impact its stability and performance (Chaia et al., 2015).

科学的研究の応用

  • Oxidation Protection and Mechanical Properties : VSi2 coatings on vanadium alloys, such as V–4Cr–4Ti, offer effective protection against oxidation at high temperatures. These coatings are particularly relevant for applications in sodium-cooled fast-neutron reactors (SFRs). VSi2 demonstrates good mechanical properties under thermal cycling and stress, making it suitable for harsh operational environments (Chaia et al., 2015).

  • Silicide Formation with Silicon : Studies on the interactions of vanadium with silicon show that VSi2 forms at temperatures ranging from 600 to 1000 °C. This property is important for the manufacturing of semiconductor devices, where precise control of material properties at various temperatures is crucial (Tu et al., 1973).

  • Diffusion and Reaction Kinetics : The solid-state reactions between vanadium and amorphous silicon thin films indicate a sequence of silicide compounds formation, with VSi2 being the first to form at around 475 °C. Understanding these reactions is essential for thin-film technology in electronics (Psaras et al., 1984).

  • Protective Coatings for Nuclear Reactors : Multilayered VxSiy silicides with an outer layer of VSi2 provide effective resistance to oxidation in air at elevated temperatures. This finding is significant for the development of protective coatings for components in generation IV nuclear reactors (Mathieu et al., 2012).

  • Electron-Momentum Distribution and Charge Transfer : Research into the electron-momentum distribution and charge transfer in vanadium silicides contributes to a deeper understanding of the electronic properties of these materials, which is essential for their application in electronic and photonic devices (Sharma et al., 1984).

  • Thermal Stability and Nanotechnology : Nano-crystalline vanadium disilicide, synthesized via reduction-silication route, exhibits high thermal oxidation stability below 1000 °C. This characteristic makes it a potential candidate for antioxidation coating material in various high-temperature applications (Ma et al., 2004).

Safety And Hazards

In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and medical attention should be sought immediately .

将来の方向性

Vanadium silicide is used to prepare sound-absorbing ceramic materials, and a surface layer with sound-absorbing properties is coated on the surface of the substrate layer, which not only has sound-absorbing function, but also has good dust-proof and fire-proof properties .

特性

InChI

InChI=1S/2Si.V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOVYQXZRKECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[V]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanadium silicide (VSi2)

CAS RN

12039-87-1
Record name Vanadium silicide (VSi2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12039-87-1
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Record name Vanadium silicide (VSi2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vanadium disilicide
Source European Chemicals Agency (ECHA)
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Citations

For This Compound
20
Citations
A Borghesi, A Piaggi, G Guizzetti, F Nava, M Bacchetta - Physical Review B, 1989 - APS
We present reflectivity spectra from 200 nm to 100 μm of vanadium silicide (VSi 2, V 5 Si 3, and V 3 Si) polycrystalline films and their dielectric functions obtained from Kramers-Kronig …
Number of citations: 14 journals.aps.org
VF Drobny, SR Early - Journal of electronic materials, 1988 - Springer
High performance bipolar analog/digital circuits require metallization capable of with-standing several hour anneals in the temperature range of 400–500 C without causing any device …
Number of citations: 2 link.springer.com
H Kotake, Y Oana, I Watanabe - Thin Solid Films, 1981 - Elsevier
The formation of nickel silicides and vanadium silicides and the diffusion barrier effect of a vanadium layer in the formation of nickel silicides were studied for annealed metal films …
Number of citations: 11 www.sciencedirect.com
VF Drobny, SC Perino, RE Rose - IEEE Transactions on …, 1984 - ieeexplore.ieee.org
The use of silicon-rich silicides is unusual in bipolar technology, where near-noble metal silicides are commonly used for formation of ohmic and Schottky contacts. It has been found, …
Number of citations: 3 ieeexplore.ieee.org
VM Robbins, T Wang, J Tang, K Hess… - … on Electron Devices, 1984 - ieeexplore.ieee.org
The use of silicon-rich silicides is unusual in bipolar technology, where near-noble metal silicides are commonly used for formation of ohmic and Schottky contacts. It has been found, …
Number of citations: 1 ieeexplore.ieee.org
T Yamaguchi, S Uppili, JS Lee… - IEEE transactions on …, 1994 - ieeexplore.ieee.org
Major process issues are investigated to establish a manufacturable process for a 30-GHz f/sub T/ deep-trench isolated submicrometer double polysilicon bipolar technology. A thinner …
Number of citations: 12 ieeexplore.ieee.org
Yamaguchi, Uppili, Kawamoto, Lee… - 1993 Proceedings of …, 1993 - ieeexplore.ieee.org
A 30-GHz f/sub T/ submicrometer double poly-Si bipolar technology has been developed. Performance trade-off characteristics of npn transistors are re-examined as functions of …
Number of citations: 9 ieeexplore.ieee.org
P Wahnón Benarroch, P Palacios Clemente… - 2010 - oa.upm.es
… Nevertheless, in this system vanadium have a V4+ oxidation state, and V4+ fundamentally exists in an octahedral environment, eg vanadium silicide VSi2 where Si is 8-fold coordinated …
Number of citations: 4 oa.upm.es
T Yamaguchi, TM Archer… - IEEE transactions on …, 1994 - ieeexplore.ieee.org
An analog complementary bipolar IC process has been developed featuring 9.0-GHz f/sub T/ npn and 5.5-GHz f/sub T/ pnp transistors. Process conditions for emitter, base, and collector …
Number of citations: 12 ieeexplore.ieee.org
W Wong-Ng, HF McMurdie, B Paretzkin, Y Zhang… - Powder …, 1987 - cambridge.org
The following sixteen reference patterns of boride, silicide, nitride and oxide ceramics represent the second group of reference patterns measured at the National Bureau of Standards …
Number of citations: 38 www.cambridge.org

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